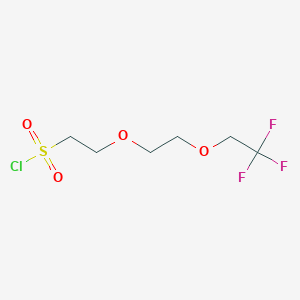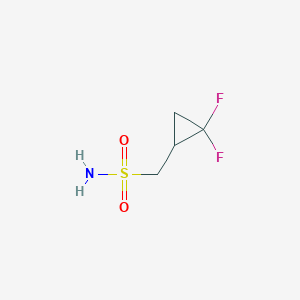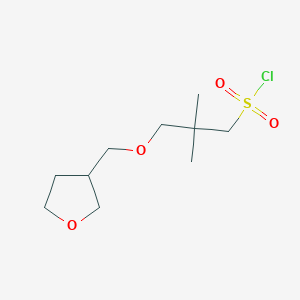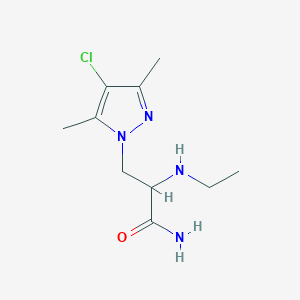
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H10ClF3O4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy groups, which increase the electrophilicity of the sulfonyl chloride group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: A similar compound with trifluoroethoxy groups but lacking the sulfonyl chloride group.
Bis(2,2,2-trifluoroethoxy)methane: Another related compound with two trifluoroethoxy groups attached to a methane backbone.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C6H10ClF3O4S |
|---|---|
Molekulargewicht |
270.66 g/mol |
IUPAC-Name |
2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O4S/c7-15(11,12)4-3-13-1-2-14-5-6(8,9)10/h1-5H2 |
InChI-Schlüssel |
MFEDUPYRVXLZAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(F)(F)F)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)







![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)




